molecular formula C10H13FN2O4S B2820849 Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate CAS No. 2360201-06-3

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate

Cat. No.: B2820849
CAS No.: 2360201-06-3
M. Wt: 276.28
InChI Key: WVFVPCMFHKHDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H13FN2O4S It is a derivative of pyridine and is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring and a tert-butyl carbamate group

Scientific Research Applications

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also harmful if it comes into contact with eyes . Therefore, appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate typically involves the reaction of 2-fluorosulfonylpyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

  • Tert-butyl N-(2-chlorosulfonylpyridin-4-yl)carbamate
  • Tert-butyl N-(2-bromosulfonylpyridin-4-yl)carbamate
  • Tert-butyl N-(2-iodosulfonylpyridin-4-yl)carbamate

Comparison: Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-4-5-12-8(6-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFVPCMFHKHDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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